Dispiro[2.1.2.1]octan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
64149-37-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
dispiro[2.1.25.13]octan-8-one |
InChI |
InChI=1S/C8H10O/c9-6-7(1-2-7)5-8(6)3-4-8/h1-5H2 |
InChI Key |
QJPCXYPRTQCYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3(C2=O)CC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dispiro 2.1.2.1 Octan 4 One and Analogues
Strategies for Constructing the Dispiro[2.1.2.1]octane Core
The construction of the fundamental dispiro[2.1.2.1]octane skeleton is the primary challenge in the synthesis of its derivatives. Methodologies have been developed that range from multi-step organic reactions to elegant metal-mediated cyclizations, each offering distinct advantages in terms of efficiency and control.
Multi-step Organic Reactions to Spirocyclic Scaffolds
The synthesis of the dispiro[2.1.2.1]octane core can be conceptualized through a multi-step approach starting from simpler precursors. One such strategy involves the dimerization of methylenecyclopropane (B1220202). In the presence of a bis(cyclooctadiene)nickel(0) catalyst, methylenecyclopropane undergoes dimerization to form dispiro[2.1.2.1]octane with a high yield of 92%. thieme-connect.de This reaction is believed to proceed through a metallacyclopentane intermediate. thieme-connect.de This dimerization provides a foundational framework that can then be further functionalized to introduce the desired ketone group.
The general approach of building complex spirocyclic systems often relies on a series of well-established organic reactions. These can include ring-closing metathesis, intramolecular cyclizations, and various cycloaddition reactions. While not always directly applied to dispiro[2.1.2.1]octane itself, these methods form the bedrock of synthetic strategies for related spirocyclic structures and can be adapted for the synthesis of the target molecule.
Metal-mediated Cyclizations (e.g., Zinc-Copper Couple Reactions)
Metal-mediated cyclizations offer a powerful and often more direct route to complex cyclic systems. The use of a zinc-copper couple has proven particularly effective in the synthesis of dispiro[2.1.2.1]octane derivatives. A key example is the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride, which, when treated with a zinc-copper couple, selectively yields anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione. amazonaws.com This reaction highlights the utility of the zinc-copper couple in promoting the reductive coupling of cyclopropyl (B3062369) derivatives.
The Simmons-Smith reaction, a well-known cyclopropanation method utilizing a zinc-copper couple and diiodomethane, underscores the stereospecific nature of these reactions. studylib.netmasterorganicchemistry.com The cyclopropanation occurs in a syn-addition manner, preserving the stereochemistry of the starting alkene. masterorganicchemistry.com This principle of stereochemical retention is crucial when considering the synthesis of specific stereoisomers of dispiro[2.1.2.1]octan-4-one. While the Simmons-Smith reaction itself builds a single cyclopropane (B1198618) ring, the underlying reactivity of the organozinc intermediate formed with the zinc-copper couple is analogous to the intermediates in the dimerization reactions that form the dispiro[2.1.2.1]octane core.
| Reaction | Precursor | Reagent | Product | Key Feature |
| Dimerization | Methylenecyclopropane | Bis(cyclooctadiene)nickel(0) | Dispiro[2.1.2.1]octane | High yield formation of the core structure. thieme-connect.de |
| Dimerization | 1-bromo-2-phenylcyclopropanecarbonyl chloride | Zinc-Copper Couple | anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione | Selective formation of a functionalized analogue. amazonaws.com |
Stereochemical Control and Diastereoselectivity in Synthesis
The synthesis of this compound and its analogues must address the potential for multiple stereoisomers. The relative orientation of the two cyclopropane rings and any substituents on the cyclobutane (B1203170) ring must be controlled.
The stereochemistry of reactions involving zinc-copper couples, such as the Simmons-Smith reaction, is well-established to be stereospecific. acs.org The cyclopropanation of an alkene proceeds via a concerted mechanism where the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com This principle of stereocontrol is highly relevant to the synthesis of the dispiro[2.1.2.1]octane core. For instance, in the dimerization of substituted cyclopropyl precursors, the stereochemistry of the starting material can be expected to influence the stereochemical outcome of the product. The dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride using a zinc-copper couple selectively produces the anti-trans diastereomer of the corresponding dispiro[2.1.2.1]octane-4,8-dione, demonstrating a high degree of diastereoselectivity in this key bond-forming step. amazonaws.com
Furthermore, nickel-catalyzed cycloaddition reactions of cyclopropyl ketones have been shown to proceed with high diastereoselectivity. acs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome, allowing for the selective formation of a particular diastereomer. While specific studies on the diastereoselective synthesis of the parent this compound are limited, the principles derived from these related systems provide a clear framework for achieving stereochemical control. The careful selection of chiral starting materials, catalysts, and reaction conditions is paramount to achieving the synthesis of a single, desired stereoisomer of this complex spirocyclic ketone.
Novel Methodologies for Accessing this compound
The synthesis of this compound, a unique spirocyclic ketone, has been approached through various methodologies. While classical oxidation routes provide a straightforward entry, more recent and novel strategies offer alternative pathways to this intriguing molecular architecture. These advanced methods often leverage photochemical reactions, ring expansions of strained systems, and specialized cyclization techniques to construct the characteristic dispiro framework.
One of the established methods for the synthesis of this compound involves the direct oxidation of the parent hydrocarbon, dispiro[2.1.2.1]octane. thieme-connect.de A typical procedure for this transformation employs a ruthenium-based catalytic system. Specifically, the reaction can be carried out using ruthenium(III) chloride (RuCl₃) as the catalyst in the presence of a stoichiometric oxidant such as sodium periodate (B1199274) (NaIO₄). thieme-connect.de This reaction is typically performed in a biphasic solvent system, for instance, a mixture of carbon tetrachloride (CCl₄), acetonitrile (B52724) (MeCN), and a phosphate (B84403) buffer, to facilitate the interaction of the nonpolar substrate with the aqueous oxidant solution. thieme-connect.de
More advanced and potentially novel approaches to spirocyclic ketones, which could be conceptually applied to the synthesis of this compound, include photochemical reactions. The Norrish-Yang reaction, a well-known photochemical process, allows for the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate that can subsequently cyclize to form a cyclobutanol (B46151). rsc.orgacs.orgnih.gov This strategy has been successfully employed in the diastereoselective synthesis of various spirocarbocycles. acs.orgnih.gov For instance, the photocyclization of α-diketones has been shown to be an effective method for preparing structurally diverse chiral 2-hydroxy-cyclobutanones, which are precursors to spiro compounds. acs.org
Another innovative strategy that holds promise for the synthesis of complex spiro compounds is the ring expansion of smaller, strained spirocyclic systems. nih.govacs.org For example, the rearrangement of 1-oxaspiro[2.3]hexanes can lead to the formation of cyclopentanones. nih.gov This type of reaction is typically driven by the release of ring strain and can be promoted by Lewis acids. The specific outcome of such rearrangements can be influenced by the substitution pattern on the starting material. This methodology provides a powerful tool for accessing larger ring systems from more readily available smaller rings.
The dimerization of reactive intermediates, such as those derived from cyclopropanone (B1606653) precursors, is another route to related dispiro systems. For example, the dehalogenation of 1-bromocyclopropanecarboxylic acid chloride using a zinc-copper couple is known to produce the corresponding dispiro[2.1.2.1]octane-4,8-dione. researchgate.net While this yields the dione (B5365651) congener, modifications of this approach or selective subsequent transformations could potentially offer a pathway to the mono-ketone.
The following table summarizes a representative oxidation methodology for the synthesis of this compound.
| Starting Material | Reagents and Conditions | Product | Reference |
| Dispiro[2.1.2.1]octane | RuCl₃, NaIO₄, CCl₄, MeCN, phosphate buffer (pH = 7), room temperature, 24 h | This compound | thieme-connect.de |
Advanced Spectroscopic Characterization and Structural Elucidation of Dispiro 2.1.2.1 Octan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Dispiro[2.1.2.1]octan-4-one, offering profound insights into its proton and carbon framework.
Proton (¹H) NMR:
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), exhibits distinct signals that correspond to the different sets of protons in the molecule. The cyclopropyl (B3062369) protons appear as a complex AA'BB' pattern at approximately 1.19 and 1.41 ppm. core.ac.uk This pattern is characteristic of the magnetically non-equivalent protons on the two cyclopropane (B1198618) rings. Additionally, a singlet is observed at 2.48 ppm, which is attributed to the two protons on the carbon atom adjacent to the spiro centers and the carbonyl group. core.ac.uk
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
| 1.19 and 1.41 | AA'BB' Pattern | 8H | Cyclopropyl Protons |
| 2.48 | Singlet (s) | 2H | Protons on C5 and C7 |
Carbon-13 (¹³C) NMR:
A detailed experimental analysis of the ¹³C NMR spectrum for this compound is not extensively available in the reviewed scientific literature. However, based on the known structure, distinct signals would be expected for the carbonyl carbon, the spiro carbons, and the methylene carbons of the cyclopropyl and cyclobutanone (B123998) rings.
While specific 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not detailed in the available literature, these techniques would be crucial for unambiguous assignment. A COSY experiment would confirm the proton-proton coupling networks within the cyclopropyl rings. HSQC would correlate the proton signals to their directly attached carbon atoms, and HMBC would reveal long-range proton-carbon correlations, which would be instrumental in confirming the connectivity across the spiro junctions and to the carbonyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The infrared (IR) spectrum of this compound shows a strong absorption band at 1760 cm⁻¹. core.ac.uk This frequency is characteristic of the carbonyl (C=O) stretching vibration in a strained, four-membered ring system (cyclobutanone). The deviation from the typical carbonyl stretching frequency of a non-strained ketone (around 1715 cm⁻¹) is a direct consequence of the angle strain in the cyclobutanone ring, which leads to an increase in the vibrational frequency.
Interactive Data Table: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3075, 3000 | Medium | C-H stretch (cyclopropyl) |
| 2920, 2880 | Medium | C-H stretch (aliphatic) |
| 1760 | Strong | C=O stretch (carbonyl) |
| 1130, 1035, 985 | Medium | C-C stretch and skeletal vibrations |
The presence of two spiro-fused cyclopropane rings and a cyclobutanone ring in this compound results in significant ring strain. This strain is reflected in the vibrational spectrum. The C-H stretching vibrations observed around 3075 and 3000 cm⁻¹ are characteristic of cyclopropyl groups, which have a higher frequency than typical alkane C-H stretches due to the increased s-character of the C-H bonds. core.ac.uk The skeletal vibrations at lower frequencies (1130, 1035, and 985 cm⁻¹) are also indicative of the strained polycyclic framework. core.ac.uk
Detailed Raman spectroscopic data for this compound is not readily found in the surveyed literature. However, a Raman spectrum would be expected to complement the IR data, particularly for the more symmetric vibrations of the carbon skeleton.
Mass Spectrometry for Fragmentation Pathway Analysis
The molecular formula of this compound is C₈H₁₀O. While a detailed, published fragmentation analysis is not available, the mass spectrum would provide critical information for confirming the molecular weight and for deducing fragmentation pathways. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.
Plausible fragmentation pathways for this compound under electron ionization would likely involve initial cleavage of the strained rings. Common fragmentation patterns for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and ring cleavage reactions. The highly strained spirocyclic system would likely lead to complex rearrangement and fragmentation processes, yielding characteristic fragment ions. A thorough analysis of the mass spectrum would be required to propose and confirm these pathways.
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from electron impact. The mass spectrum of a molecule provides a unique fingerprint based on the formation of a molecular ion and its subsequent decomposition into smaller, characteristic fragment ions.
For this compound, the fragmentation is directed by the presence of the carbonyl group and the inherent strain of the spiro-fused cyclopropane and cyclobutane (B1203170) rings. Upon electron impact, a radical cation (molecular ion, M+•) is formed. The subsequent fragmentation pathways are predictable based on established principles for cyclic ketones and strained ring systems.
Key fragmentation processes for ketones include α-cleavage (cleavage of a bond adjacent to the carbonyl group) and the McLafferty rearrangement. nih.gov In the case of this compound, α-cleavage at the C3-C4 or C4-C5 bonds is a highly probable pathway, leading to the expulsion of neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C2H4). The fragmentation of the parent hydrocarbon, dispiro[2.1.2.1]octane, is known to produce significant [M–C2H4]+• and [M–H–C2H4]+ ions, suggesting that the loss of ethylene is a favorable pathway for this ring system. aip.org The presence of the ketone functionality introduces additional, competing fragmentation routes.
The expected primary fragmentation pathways for this compound are detailed below.
Table 1: Proposed EI-MS Fragmentation Data for this compound
| m/z Value (Nominal) | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |
| 122 | [C8H10O]+• | Molecular Ion (M+•) |
| 94 | [C7H10]+• | Loss of carbon monoxide (CO) from the molecular ion via α-cleavage. |
| 93 | [C7H9]+ | Loss of a hydrogen radical (H•) following the loss of CO. |
| 66 | [C5H6]+• | Retro-Diels-Alder type fragmentation or sequential loss of ethylene from the [C7H10]+• ion. |
| 54 | [C4H6]+• | Represents the cyclobutene radical cation, potentially formed through cleavage and rearrangement of the four-membered ring. aip.org |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule and its fragments. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas (isobars). This precision is crucial for confirming the identity of an unknown compound or verifying the products of a chemical reaction. researchgate.net
For this compound (C8H10O), HRMS can confirm the elemental composition of the molecular ion and each significant fragment ion observed in the EI-MS spectrum. This provides a much higher level of confidence in the proposed fragmentation pathways compared to low-resolution mass spectrometry alone. The elemental composition of all ions can be confirmed by high-resolution mass spectrometry. researchgate.net
The table below illustrates the difference between nominal mass and the calculated exact mass for the molecular ion and key proposed fragments of this compound.
Table 2: HRMS Data for Proposed Ions of this compound
| Elemental Composition | Nominal Mass (Da) | Calculated Exact Mass (Da) |
| C8H10O | 122 | 122.0732 |
| C7H10 | 94 | 94.0783 |
| C7H9 | 93 | 93.0704 |
| C5H6 | 66 | 66.0469 |
| C4H6 | 54 | 54.0469 |
X-ray Crystallography for Solid-State Structural Determination and Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise and unambiguous information regarding bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. nih.govsoton.ac.uk This technique is essential for confirming the connectivity and stereochemistry of complex molecules.
While a specific crystal structure for the parent this compound is not described in the consulted literature, the technique has been successfully applied to derivatives of this ring system. For instance, the structure and configuration of anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione were unequivocally proven by X-ray structure analysis. researchgate.net This demonstrates the applicability of X-ray crystallography to this class of strained, polycyclic compounds, provided a single crystal of suitable quality can be grown.
An X-ray crystallographic analysis of this compound would provide invaluable data on its solid-state conformation. It would precisely define the geometry of the strained cyclopropane and cyclobutane rings, including the degree of ring puckering and the specific bond lengths, which are influenced by ring strain. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state structure.
Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-C bonds in cyclopropane and cyclobutane rings). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C angles within each ring). |
| Torsional Angles | Dihedral angles that define the conformation and puckering of the rings. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal. |
| Intermolecular Interactions | Distances and geometries of non-covalent interactions between adjacent molecules in the crystal lattice. |
Reactivity Profiles and Mechanistic Investigations of Dispiro 2.1.2.1 Octan 4 One
Reactions at the Carbonyl Group
The carbonyl group in Dispiro[2.1.2.1]octan-4-one is a key site for chemical modification. Its reactivity is typical of ketones and is influenced by the electronic and steric environment imposed by the spirocyclic system.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the ketone functionality makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Standard nucleophilic addition reactions applicable to ketones, such as the Grignard and Wittig reactions, are expected to proceed with this compound to yield alcohols and alkenes, respectively.
In a typical Grignard reaction, an organomagnesium halide (Grignard reagent) attacks the carbonyl carbon, and subsequent acidic workup yields a tertiary alcohol. youtube.comyoutube.com The Wittig reaction involves the reaction of the ketone with a phosphonium ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon group, forming an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This method is highly effective for creating carbon-carbon double bonds, even with sterically hindered ketones. wikipedia.org
| Reaction Type | Nucleophile/Reagent | Product |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 4-Methyl-dispiro[2.1.2.1]octan-4-ol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Methylene-dispiro[2.1.2.1]octane |
This table presents the expected products from representative nucleophilic addition reactions based on the general reactivity of ketones.
Reduction and Oxidation Chemistry of the Ketone
The carbonyl group of this compound can be readily reduced to a secondary alcohol using common hydride reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective reagents for this transformation, serving as sources of hydride ions (H⁻) that act as nucleophiles. libretexts.orgchemistrysteps.com LiAlH₄ is a significantly more powerful reducing agent than NaBH₄, but both are capable of reducing ketones to alcohols. libretexts.orgochemacademy.comquora.com The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield Dispiro[2.1.2.1]octan-4-ol. libretexts.org
Conversely, the formation of this compound can be achieved through the oxidation of the parent hydrocarbon, Dispiro[2.1.2.1]octane. Oxidizing agents such as ruthenium tetroxide (RuO₄) have been shown to be effective in oxidizing hydrocarbons that contain cyclopropane (B1198618) groups, with the oxidation occurring selectively at the carbon atoms adjacent (α) to the cyclopropyl (B3062369) ring. researchgate.net
| Reaction Type | Reagent | Solvent | Product |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol | Dispiro[2.1.2.1]octan-4-ol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | Dispiro[2.1.2.1]octan-4-ol |
This table illustrates the expected outcomes for the reduction of the ketone functionality.
Ring Strain-Driven Transformations
Thermal and Photochemical Rearrangements
Under thermal or photochemical conditions, strained cyclic molecules can undergo significant structural reorganization. Photochemical excitation, in particular, can populate electronic states with different bonding arrangements, facilitating rearrangements. Theoretical studies on the radical cation of the parent hydrocarbon, Dispiro[2.1.2.1]octane, indicate that several energetically favorable interconversions and rearrangements are possible. acs.org Although some transformations are exothermic, geometric constraints can create significant activation barriers, inhibiting certain pathways. acs.org
For the ketone derivative, photochemical reactions analogous to those of other strained cyclic ketones are anticipated. For instance, the photochemical ring expansion of cyclobutanones to form oxacarbene intermediates is a known process. rsc.org This suggests that irradiation of this compound could potentially lead to ring expansion of the cyclobutane (B1203170) ring. Furthermore, photochemical reactions involving bicyclic systems containing cyclopropane rings often proceed through complex mechanisms that can involve intersystem crossing between singlet and triplet states. rsc.org
Acid- and Base-Catalyzed Reactions
The reactivity of this compound can be significantly influenced by the presence of acids or bases, which can catalyze skeletal rearrangements. Acid-catalyzed reactions of strained ketones, such as other dispiro systems, are known to proceed through cascade-type rearrangements. thieme-connect.de For this compound, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon and could facilitate cleavage of one of the strained C-C bonds of the cyclobutane ring. This could initiate a cascade of bond migrations to relieve ring strain, leading to a thermodynamically more stable carbocyclic framework.
Base-catalyzed reactions can proceed via the formation of an enolate. The generation of an enolate adjacent to the strained rings could similarly trigger rearrangements. In other highly strained spirocyclic systems, base-catalyzed reactions can lead to ring expansion or other novel transformations. researchgate.net
Ring-Opening Processes of Cyclopropane and Cyclobutane Units
The high ring strain of approximately 27.6 kcal/mol in cyclopropane and 26.3 kcal/mol in cyclobutane renders these rings susceptible to cleavage. masterorganicchemistry.com This inherent instability is the driving force for a variety of ring-opening reactions. pharmaguideline.com The presence of the ketone can influence which ring opens and the mechanism of the opening.
Ring-opening can be initiated by electrophiles, nucleophiles, or radical species. The cyclopropane rings, with their high degree of s-character in the C-H bonds and π-character in the C-C bonds, can react with electrophiles in a manner similar to alkenes. nih.gov Theoretical studies on the radical cation of Dispiro[2.1.2.1]octane highlight the potential for ring-opening upon one-electron oxidation. acs.org Such processes, often initiated by photoinduced electron transfer, can lead to the formation of distonic radical cations where the charge and radical centers are separated, which can then undergo further reaction. The formation of Dispiro[2.1.2.1]octane from the dimerization of methylenecyclopropane (B1220202) is governed by steric constraints in the nickel-organic intermediate, which favors this specific isomer over the [2.0.2.2] system, indicating the delicate energetic balance in these strained structures.
Radical-Mediated Reactivity and Cation-Radical Chemistry
The radical and cation-radical chemistry of this compound remains an unexplored area of research. The presence of highly strained cyclopropane rings fused to a cyclobutanone (B123998) core suggests a rich potential for unique reactivity upon one-electron oxidation.
Electron Transfer Induced Transformations
Specific studies on electron transfer-induced transformations of this compound have not been reported. In analogous systems, such as bicyclic α-cyclopropyl-substituted ketones, reductive photoinduced electron transfer (PET) from tertiary amines leads to the regioselective cleavage of a cyclopropyl bond, forming an exocyclic radical and an endocyclic enolate. nih.govacs.org It is plausible that this compound could undergo similar transformations.
The expected mechanism would involve the formation of a radical anion upon electron transfer to the ketone. This intermediate could then undergo ring-opening of one of the cyclopropane rings. The regioselectivity and stereoselectivity of such a process would be of significant mechanistic interest.
Bond Cleavage and Interconversion of Radical Cations
There is no specific experimental or theoretical data on the bond cleavage and interconversion of the radical cation of this compound. For the parent hydrocarbon, dispiro[2.1.2.1]octane, theoretical studies have explored the isomerization and rearrangement of its radical cation. However, the influence of the carbonyl group on the structure and stability of the corresponding radical cation of the ketone is unknown.
It is anticipated that the formation of the radical cation would lead to a weakening of the C-C bonds of the cyclopropane rings, making them susceptible to cleavage. The interplay between the carbonyl group and the strained rings would likely dictate the preferred pathways for bond cleavage and any subsequent rearrangements.
Electrochemical Behavior and Redox Processes
The electrochemical behavior and redox processes of this compound have not been characterized. The redox potentials of this compound would provide valuable insight into the thermodynamics of its electron transfer reactions. The strained nature of the molecule, combined with the presence of the reducible carbonyl group, suggests that it may exhibit interesting electrochemical properties.
In general, the electrochemical reduction of ketones in aprotic media proceeds via a one-electron transfer to form a radical anion, followed by a second electron transfer to form a dianion. The reduction potential is influenced by the structure of the ketone. For this compound, the strain energy of the ring system could affect the stability of the radical anion and thus influence the reduction potential.
Theoretical and Computational Chemistry Studies on Dispiro 2.1.2.1 Octan 4 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.
Ab initio and Density Functional Theory (DFT) are two of the most prominent methodologies in quantum chemistry for studying the electronic structure and energetics of molecules. scirp.org
Ab Initio Methods: These methods, Latin for "from the beginning," use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parametrization. stackexchange.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CCSD(T)) offer a systematic way to approach the exact solution of the Schrödinger equation. For a molecule like Dispiro[2.1.2.1]octan-4-one, ab initio calculations could be used to determine its optimized geometry, total energy, dipole moment, and the energies of its molecular orbitals (HOMO and LUMO).
Density Functional Theory (DFT): DFT is a quantum mechanical method that maps the many-electron problem onto a much simpler one based on the electron density. stackexchange.com While technically ab initio in its exact form, practical implementations rely on approximate exchange-correlation functionals (e.g., B3LYP, PBE). stackexchange.com DFT often provides a favorable balance of computational cost and accuracy, making it a workhorse for calculating the properties of medium-to-large organic molecules. scirp.org DFT would be well-suited to predict vibrational frequencies (IR spectra), NMR chemical shifts, and reaction energetics for this compound.
The structure of this compound, featuring two spiro-fused cyclopropane (B1198618) rings and a cyclobutane (B1203170) ring, implies the presence of significant ring strain.
Aromaticity: Aromaticity is typically associated with planar, cyclic, conjugated systems. This compound is a saturated, non-planar molecule and is therefore non-aromatic. There are no theoretical considerations in the literature that suggest any form of aromaticity or anti-aromaticity for this compound in its ground state.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum methods describe the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to explore the conformational landscape and dynamics of molecules. iupac.orgnih.gov
Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by classical springs, using a force field to describe the potential energy. nih.gov Force fields (e.g., MM3, AMBER, MMFF94) are parameterized to reproduce experimental or high-level quantum data. uoa.gr For this compound, MM could be employed to rapidly perform a conformational search, identifying low-energy puckering modes of the cyclobutane ring and the relative orientations of the cyclopropane rings.
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals its dynamic behavior. uoa.gr An MD simulation of this compound could illustrate the vibrational motions of the atoms, the flexibility of the ring system at different temperatures, and how the molecule might interact with a solvent environment.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
IR Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules. These theoretical frequencies correspond to the stretching, bending, and rocking motions of the atoms. For this compound, a key predicted feature would be the C=O stretching frequency, which is sensitive to ring strain. The calculated IR spectrum can be compared with experimental data to confirm the structure.
NMR Parameters: The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants is another important application of quantum chemistry, particularly DFT using methods like GIAO (Gauge-Independent Atomic Orbital). Such calculations would predict a unique set of chemical shifts for the non-equivalent protons and carbons in the complex, polycyclic structure of this compound, facilitating the assignment of experimental NMR spectra.
Modeling of Reaction Pathways, Transition States, and Intermediates
Computational methods are indispensable for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, intermediates, and products. researchgate.net For a strained molecule like this compound, reactions that relieve ring strain are often favorable. Theoretical modeling could investigate:
Ring-opening reactions: Calculating the activation barriers for the cleavage of the highly strained cyclopropane or cyclobutane rings.
Nucleophilic addition to the carbonyl: Modeling the trajectory and energy profile for the attack of a nucleophile on the carbonyl carbon.
Enolate formation: Investigating the acidity of the α-protons and the structure of the resulting enolate.
By locating the transition state structures and calculating their energies, chemists can predict reaction rates and understand the factors that control product selectivity. researchgate.net
Theoretical Investigations of Radical Cations and Excited States
The behavior of molecules upon ionization or electronic excitation is a key area of computational study. Extensive theoretical work has been performed on the radical cation of the parent hydrocarbon, Dispiro[2.1.2.1]octane, providing a model for the potential behavior of the ketone derivative. acs.orgacs.org
Radical Cations: The removal of an electron creates a radical cation. Theoretical studies on the Dispiro[2.1.2.1]octane radical cation (DSO•+ ) using ab initio methods have shown that it is a highly fluxional species. acs.orgacs.org The initial structure can undergo rapid, low-barrier rearrangements to other isomeric radical cations. The calculations identified several key intermediates and the transition states connecting them.
The table below summarizes key findings from theoretical studies on the isomerization of the Dispiro[2.1.2.1]octane radical cation, a model for the behavior of the corresponding ketone.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| DSO•+ | Dispiro[2.1.2.1]octane radical cation | 0.0 |
| TS1 | Transition state for ring opening | 1.5 |
| INT1 | Cycloheptene-diyl radical cation intermediate | -16.1 |
| TS2 | Transition state for rearrangement | -12.8 |
| INT2 | Bicyclo[3.3.0]oct-1(5)-ene radical cation | -22.1 |
Excited States: Computational methods like Time-Dependent DFT (TD-DFT) can be used to study the properties of electronically excited states. For this compound, this would be relevant for understanding its photochemistry. Calculations could predict the energy of the n→π* transition associated with the carbonyl group and explore potential photochemical reaction pathways, such as Norrish Type I or Type II reactions, that might occur upon UV irradiation.
Research on Derivatives and Analogues of Dispiro 2.1.2.1 Octan 4 One
Synthesis and Characterization of Substituted Dispiro[2.1.2.1]octan-4-one Derivatives
The synthesis of the parent this compound has been achieved through the oxidation of the corresponding hydrocarbon, Dispiro[2.1.2.1]octane. A typical laboratory procedure involves the use of ruthenium(III) chloride as a catalyst in a biphasic solvent system with a strong oxidizing agent like sodium periodate (B1199274). thieme-connect.de This method provides a direct route to the unsubstituted ketone.
Research into substituted derivatives has primarily focused on the more synthetically accessible Dispiro[2.1.2.1]octane-4,8-dione system. A notable example is the synthesis of anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione. This derivative is selectively formed through the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride using a zinc/copper couple. researchgate.netresearchgate.net The structure and stereochemistry of this compound have been unequivocally confirmed by X-ray structure analysis. researchgate.netresearchgate.net The synthesis of other derivatives, such as 1,1,2,2,6,6,7,7-octamethyldispiro[2.1.2.1]octane-4,8-dione, has also been reported, indicating that the dispiro[2.1.2.1]octane framework can accommodate a variety of substituents. chemicalbook.com
While direct syntheses of a wide range of substituted monoketone derivatives are not extensively documented, the methods used for the dione (B5365651) analogues suggest that precursors like substituted 1-bromocyclopropanecarboxylic acids are key intermediates. researchgate.net
Table 1: Synthesis of this compound and its Derivatives
| Compound | Precursor(s) | Reagents and Conditions | Reference |
|---|---|---|---|
| This compound | Dispiro[2.1.2.1]octane | RuCl₃, NaIO₄, CCl₄/MeCN/H₂O, rt, 24 h | thieme-connect.de |
Comparative Reactivity Studies of Related Dispiro Ketones (e.g., Dispiro[2.1.2.1]octane-4,8-dione)
The reactivity of the Dispiro[2.1.2.1]octane skeleton is intrinsically linked to the strain of the cyclopropane (B1198618) and cyclobutane (B1203170) rings. While direct comparative studies between this compound and its dione counterpart are scarce, the synthesis of the dione itself reveals a key reactive pathway. The dimerization of cyclopropanecarbonyl chlorides to form the Dispiro[2.1.2.1]octane-4,8-dione core is a significant finding. researchgate.netresearchgate.net This reaction is thought to proceed through an organozinc intermediate. researchgate.net
The presence of two carbonyl groups in Dispiro[2.1.2.1]octane-4,8-dione is expected to influence its reactivity compared to the monoketone. The electron-withdrawing nature of the carbonyl groups can affect the stability and reactivity of the adjacent cyclopropane rings. For instance, some complex dispiro-fused diones have been noted to be sensitive to oxygen, suggesting a susceptibility to oxidation or rearrangement. researchgate.net
Theoretical studies on the parent hydrocarbon, Dispiro[2.1.2.1]octane, have investigated the behavior of its radical cation, which is relevant to understanding its electron transfer reactions. acs.orgcdnsciencepub.comacs.orgacs.org The stability and rearrangement pathways of such intermediates are fundamental to the reactivity of the entire class of compounds. Mass spectrometry studies of Dispiro[2.1.2.1]octane show characteristic fragmentation patterns, including the loss of ethylene (B1197577), which provides insight into the molecule's stability under ionization. aip.org These fundamental reactivity patterns of the hydrocarbon backbone are foundational to understanding the behavior of the ketone and dione derivatives.
Impact of Substituents on Structural Properties and Reactivity Profiles
Substituents can have a profound impact on the structural and reactive properties of the this compound system. The synthesis of anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione demonstrates a high degree of stereocontrol, where the phenyl substituents direct the dimerization to selectively form the anti-trans isomer. researchgate.netresearchgate.net This indicates a significant steric and/or electronic influence of the substituents on the transition state of the reaction.
The presence of bulky substituents, such as in 1,1,2,2,6,6,7,7-octamethyldispiro[2.1.2.1]octane-4,8-dione, can enhance the stability of the molecule by sterically shielding the strained rings from potential reactants. Conversely, substituents can also introduce new reactive sites or alter the electronic nature of the carbonyl group(s), thereby modifying the reactivity profile. For example, electron-donating or withdrawing groups on a phenyl substituent could modulate the reactivity of the carbonyls towards nucleophiles or electrophiles. While systematic studies on these effects are limited for the this compound series, the principles of physical organic chemistry suggest that such modifications would follow predictable trends.
Stereoisomerism and Enantiomeric Purity in this compound Systems
The rigid, three-dimensional structure of the Dispiro[2.1.2.1]octane framework gives rise to various possibilities for stereoisomerism. The selective formation of the anti-trans isomer in the case of the 1,6-diphenyl dione highlights the existence and synthetic accessibility of distinct diastereomers. researchgate.netresearchgate.net The relative orientation of substituents on the cyclopropane rings and the central cyclobutane ring is a key stereochemical feature.
Achieving enantiomeric purity in dispiro systems is a significant challenge in synthetic chemistry. Although research specifically targeting the enantioselective synthesis of this compound is not widely reported, studies on related systems, such as Dispiro[2.0.2.1]heptane derivatives, have demonstrated successful strategies. researchgate.net These often involve enzymatic resolutions or the use of chiral catalysts to achieve high enantiomeric excess. researchgate.net Such methodologies could potentially be adapted for the this compound system, opening avenues for the synthesis of enantiomerically pure materials for applications in chiral recognition or as building blocks for complex molecules. The inherent chirality of many substituted this compound derivatives makes this an important area for future research.
Advanced Applications and Broader Research Implications
Dispiro[2.1.2.1]octan-4-one as a Synthetic Building Block for Complex Architectures
The inherent ring strain in this compound makes it a reactive and versatile intermediate for the construction of more complex molecular scaffolds. The cyclopropyl (B3062369) and cyclobutanone (B123998) motifs can be selectively manipulated to build intricate polycyclic and heterocyclic systems that would be challenging to assemble through other synthetic routes.
Research into related spirocyclopropyl ketones demonstrates their utility as valuable synthetic precursors. For instance, the general class of spirocyclopropyl ketones is instrumental in synthesizing a variety of heterocyclic compounds. beilstein-journals.org Through domino reactions involving 1,3-dipolar cycloadditions and subsequent thermal rearrangements, spirocyclopropanated heterocyclic ketones can be formed, which serve as platforms for further transformations. beilstein-journals.org One such transformation is the Wittig olefination of the ketone, converting it into a vinylcyclopropane, which can then undergo rhodium-catalyzed rearrangement to form a 1,3-diene—a functional group widely used in organic synthesis. beilstein-journals.org
The potential of this molecular framework is further highlighted by the successful synthesis of various complex spirocyclic compounds, such as:
Spirocyclopropyl Pyrazolones: Synthesized through organocatalytic cascade reactions. researchgate.net
Spirocyclopropyl Oxindoles: Prepared with high diastereoselectivity using multicomponent reactions catalyzed by rare-earth metal salts. acs.org These compounds are of particular interest due to their broad spectrum of biological activities. acs.org
Dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives: Assembled via base-promoted three-component reactions, showcasing the creation of highly complex molecular diversity from simpler building blocks. beilstein-journals.org
A particularly relevant example involves the dimerization of 1-bromocyclopropanecarboxylic acid derivatives to form dispiro[2.1.2.1]octane-4,8-dione, a close analogue of the title compound. researchgate.netresearchgate.net This dione (B5365651) has been used as a building block to create an even larger, aesthetically pleasing tetraspiro[2.1.2.1.2.1.2.1]hexadecane-tetraone, demonstrating a clear pathway from a dispiro[2.1.2.1]octane core to significantly more complex and larger polycyclic architectures. researchgate.net The use of strained oxaspiro[2.2]pentanes, which share the spirocyclopropane feature, in the total synthesis of complex molecules like betamethasone (B1666872) further underscores the practicality of using such strained rings as key intermediates. nih.gov
Table 1: Examples of Complex Architectures Derived from Spirocyclopropyl Ketone-Type Building Blocks
| Building Block Type | Resulting Complex Architecture | Synthetic Strategy | Reference |
|---|---|---|---|
| Spirocyclopropanated Heterocyclic Ketones | Polycyclic 1,3-Dienes | Wittig Olefination followed by Rh-catalyzed rearrangement | beilstein-journals.org |
| 4-Arylidenepyrazol-5-ones & Bromomalonate | Spirocyclopropyl Pyrazolones | Organocatalytic Michael/alkylation cascade | researchgate.net |
| Isatins & Phosphonoacetates | Spirocyclopropyl Oxindoles | Rare-earth metal-catalyzed multicomponent reaction | acs.org |
| Dispiro[2.1.2.1]octane-4,8-dione | Tetraspiro[2.1.2.1.2.1.2.1]hexadecane-tetraone | Cyclotetramerization | researchgate.net |
| Oxaspiro[2.2]pentanes | Betamethasone (Steroid) | Multi-step total synthesis involving ring-opening | nih.gov |
Potential in Materials Science Research
The unique characteristics of this compound suggest its potential as a building block or molecular component in the field of materials science.
Unique Topological Properties: The rigid, three-dimensional, and compact spirocyclic structure is a distinct topological feature. Spirocycloalkanes are noted for having high molecular density due to their compact structures. researchgate.net This property is desirable in the development of high-energy-density materials, such as advanced fuels. researchgate.net While this compound itself has not been tested for such applications, its hydrocarbon backbone shares the fundamental properties that make this class of molecules intriguing for energy storage research.
High Thermal Stability: The incorporation of ketone functionalities into robust polymer backbones is a known strategy for creating materials with exceptional thermal stability. High-performance polymers like Poly(aryl-ether-ketone) (PAEK) are renowned for their high melting points, chemical resistance, and mechanical strength, finding use in demanding applications from aerospace to medical implants. researchgate.netnih.gov While a small molecule, the inherent stability of the ketone group within the strained, all-carbon framework of this compound could contribute to the thermal resilience of larger materials constructed from it.
Optical Properties: The interaction of light with a material is governed by its electronic structure and molecular architecture. youtube.com The unique, strained geometry of this compound forces its constituent atoms and bonds into unusual arrangements, which would, in turn, influence its electronic transitions and therefore its optical properties, such as refractive index and absorption spectra. metu.edu.tr While specific optical data for this compound is not available, studies on other complex spiro-compounds like spiro-OMeTAD have shown their utility as hole-transporting materials in high-efficiency perovskite solar cells, a role directly dependent on their specific optical and electronic properties. researchgate.net This suggests that novel spiro-ketones could be explored for unique optical behaviors applicable in optoelectronic devices.
Contributions to Fundamental Understanding of Strained Organic Molecules
The study of molecules like this compound provides invaluable data for understanding the nature of chemical bonding, reactivity, and stability in highly strained systems. Its structure, which combines the strain of two cyclopropane (B1198618) rings and a cyclobutane (B1203170) ring at two quaternary spiro-centers, makes it an excellent model for testing and refining theoretical chemical concepts.
The high ring strain energy, estimated to be around 27 kcal/mol for related spirocyclopropyl systems, is a key feature that dictates the molecule's chemical behavior. acs.org This stored energy can be released in chemical reactions, making the molecule a candidate for unique transformations. For example, the thermal rearrangement of strained bisspirocyclopropane isoxazolidines proceeds via the selective opening of one of the cyclopropane rings, a process that provides insight into the relative stabilities of strained rings and the pathways of their interconversion. acs.org
Theoretical and experimental studies on the parent hydrocarbon, dispiro[2.1.2.1]octane, have provided fundamental insights. acs.org
Mass Spectrometry: Analysis of the fragmentation pattern of dispiro[2.1.2.1]octane shows that a retro[2+2] cycloaddition, typical for cyclobutanes, is not a major pathway. aip.org Instead, the molecule preferentially loses ethylene (B1197577) (C₂H₄), indicating a complex rearrangement upon ionization that provides clues to the stability of the radical cation and its fragmentation pathways. aip.org
Theoretical Calculations: Ab initio molecular orbital calculations have been used to study the isomerization and rearrangement of the radical cations of dispiro[2.1.2.1]octane and related compounds. acs.org These studies help to map the potential energy surfaces of these strained species, explaining their interconversions and rearrangements, which are fundamental processes in organic chemistry.
By synthesizing and studying molecules like this compound, chemists can gather critical spectroscopic and reactivity data that challenge and validate computational models, ultimately leading to a more profound understanding of the limits of chemical structures and the behavior of molecules under strain.
Table 2: Key Spectroscopic and Physical Data for Understanding Strained Dispiro[2.1.2.1]alkane Systems
| Property/Technique | Observation for Dispiro[2.1.2.1]octane Framework | Significance | Reference |
|---|---|---|---|
| Ring Strain Energy | Estimated at ~27 kcal/mol for related spirocyclopropyl systems | High stored energy drives unique reactivity and rearrangements. | acs.org |
| Mass Spectrometry Fragmentation (of parent hydrocarbon) | Major fragments correspond to loss of C₂H₄; retro[2+2] pathway is minor. | Provides insight into the stability and complex rearrangement pathways of the ionized molecule. | aip.org |
| Theoretical MO Calculations (on radical cation) | Maps the energetics of isomerization and rearrangement pathways. | Contributes to fundamental understanding of the behavior of strained radical cations. | acs.org |
| Infrared (IR) Spectroscopy (Expected) | Strong C=O stretch expected ~1780 cm⁻¹ (typical for cyclobutanones). | Confirms the presence of the strained four-membered ring ketone. |
Q & A
Q. What validation protocols ensure reproducibility in synthetic procedures?
- Methodological Answer : Adopt the "STReaM" checklist: (1) S ubstrate purity, (2) T emperature control, (3) Re agent quality, (4) a mbient conditions (humidity/O), (5) M onitoring (TLC/GC-MS). Publish raw data and spectra in open-access repositories .
Tables for Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
